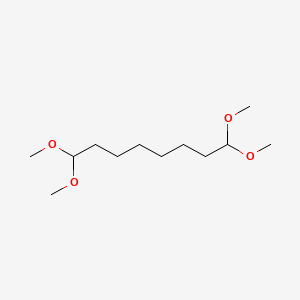

1,1,8,8-Tetramethoxyoctane

Description

BenchChem offers high-quality 1,1,8,8-Tetramethoxyoctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,8,8-Tetramethoxyoctane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7142-84-9 |

|---|---|

Molecular Formula |

C12H26O4 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1,1,8,8-tetramethoxyoctane |

InChI |

InChI=1S/C12H26O4/c1-13-11(14-2)9-7-5-6-8-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3 |

InChI Key |

TXGHOSDIGLWWFE-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCCCC(OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9)

Introduction: Unveiling a Symmetrical Dithioacetal

1,1,8,8-Tetramethoxyoctane is a symmetrical difunctional organic compound featuring two acetal groups at the termini of an eight-carbon aliphatic chain. While specific literature on this exact molecule is not abundant, its chemical behavior can be thoroughly understood through the well-established principles of acetal chemistry. This guide will provide a comprehensive overview of its inferred chemical properties, a plausible synthetic route, its expected spectroscopic signature, and its potential applications, particularly for researchers, scientists, and professionals in drug development. The stability of the acetal functional groups under neutral to strongly basic conditions makes this molecule a potentially valuable bifunctional protecting group or a precursor in the synthesis of long-chain aliphatic compounds.

Physicochemical Properties: An Estimation

The physical and chemical properties of 1,1,8,8-Tetramethoxyoctane are primarily dictated by its long aliphatic backbone and the two terminal acetal groups. The following table summarizes the expected properties based on its structure and comparison with analogous long-chain ethers and acetals.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₂₆O₄ | Derived from the chemical structure. |

| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Typical for long-chain ethers and acetals. |

| Boiling Point | Estimated >250 °C | The long carbon chain and the presence of polar oxygen atoms will result in a relatively high boiling point. |

| Density | Estimated ~0.9 g/mL | Similar to other long-chain aliphatic compounds with oxygen-containing functional groups. |

| Solubility | Soluble in a wide range of organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols). Insoluble in water. | The long, nonpolar octane chain dominates the molecule's polarity, making it immiscible with water. |

| Stability | Stable under neutral and basic conditions. Unstable in the presence of acid, especially aqueous acid. | This is the hallmark chemical property of acetals.[1][2] |

Synthesis of 1,1,8,8-Tetramethoxyoctane: A Proposed Protocol

A practical and efficient synthesis of 1,1,8,8-Tetramethoxyoctane would involve a two-step process starting from a readily available cyclic alkene, cyclooctene. The first step is an oxidative cleavage to form the corresponding dialdehyde, followed by the protection of the two aldehyde groups as dimethyl acetals.

Step 1: Synthesis of Octane-1,8-dialdehyde via Ozonolysis of Cyclooctene

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[3] The reaction of cyclooctene with ozone, followed by a reductive workup, will yield octane-1,8-dialdehyde.

Experimental Protocol:

-

Dissolve cyclooctene (1 equivalent) in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove the excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or zinc dust, to the reaction mixture and allow it to warm to room temperature.

-

Work up the reaction by filtering off any solids and removing the solvent under reduced pressure to yield crude octane-1,8-dialdehyde.

Step 2: Formation of 1,1,8,8-Tetramethoxyoctane

The final step is the formation of the dimethyl acetals at both ends of the octane-1,8-dialdehyde. This is a classic acid-catalyzed reaction with an alcohol.[4]

Experimental Protocol:

-

Dissolve the crude octane-1,8-dialdehyde in an excess of methanol, which acts as both the reagent and the solvent.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or anhydrous hydrochloric acid.

-

The reaction is an equilibrium process, so to drive it to completion, the water formed as a byproduct should be removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like trimethyl orthoformate.[2]

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting dialdehyde is consumed.

-

Quench the reaction by adding a weak base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the resulting 1,1,8,8-Tetramethoxyoctane by vacuum distillation.

Visualizing the Synthesis

Caption: Proposed two-step synthesis of 1,1,8,8-Tetramethoxyoctane from cyclooctene.

Spectroscopic Signature: A Predictive Analysis

For a researcher, confirming the structure of a synthesized molecule is paramount. The following is a predictive analysis of the key spectroscopic features of 1,1,8,8-Tetramethoxyoctane.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,1,8,8-Tetramethoxyoctane is expected to be relatively simple due to the molecule's symmetry.

-

~3.3 ppm (singlet, 12H): The twelve protons of the four methoxy (-OCH₃) groups are chemically equivalent and will appear as a sharp singlet.

-

~4.3 ppm (triplet, 2H): The two methine protons (CH(OCH₃)₂) are equivalent and will be split by the adjacent CH₂ group, resulting in a triplet.

-

~1.5-1.6 ppm (multiplet, 4H): The four protons of the two CH₂ groups adjacent to the acetal methines.

-

~1.3 ppm (multiplet, 8H): The eight protons of the central four CH₂ groups of the octane chain will likely overlap and appear as a broad multiplet.[5][6]

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum will show fewer signals than the total number of carbon atoms.[2][7]

-

~104 ppm: The two equivalent acetal carbons (C(OCH₃)₂).

-

~53 ppm: The four equivalent methoxy carbons (-OCH₃).

-

~33 ppm: The two equivalent CH₂ carbons adjacent to the acetal carbons.

-

~29 ppm (multiple signals): The remaining CH₂ carbons of the octane chain. Some of these may be equivalent due to symmetry.

-

~25 ppm: The central CH₂ carbons of the octane chain.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch and the presence of strong C-O stretching bands.[8]

-

2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain and methoxy groups.

-

1150-1050 cm⁻¹ (strong, multiple bands): Characteristic C-O stretching vibrations of the acetal groups. This region will likely show several strong, sharp peaks.

-

Absence of a strong peak around 1700-1750 cm⁻¹: Confirms the absence of a carbonyl group from the starting dialdehyde.

Mass Spectrometry (Electron Ionization)

The molecular ion peak (m/z = 234) may be weak or absent due to the lability of the acetal groups under electron ionization conditions.[9] The fragmentation pattern will be dominated by the cleavage of the C-O bonds and α-cleavage adjacent to the oxygen atoms.

-

Loss of a methoxy group (-OCH₃): A prominent peak at m/z = 203.

-

Formation of a dimethoxymethyl cation [CH(OCH₃)₂]⁺: A characteristic fragment at m/z = 75. This is often a base peak for dimethyl acetals.

-

Cleavage of the alkyl chain: A series of peaks corresponding to the loss of alkyl fragments.

Reactivity and Applications in Drug Development

The chemical reactivity of 1,1,8,8-Tetramethoxyoctane is centered around the stability and cleavage of its acetal functional groups.

Stability

Acetals are exceptionally stable in neutral and basic environments.[1][2] They are resistant to strong bases (e.g., hydroxides, alkoxides), nucleophiles (e.g., Grignard reagents, organolithiums), and many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄).[10] This stability is the cornerstone of their use as protecting groups.

Deprotection (Hydrolysis)

The acetal groups can be readily removed by treatment with aqueous acid, which hydrolyzes them back to the original carbonyl groups.[11][12] This reaction is an equilibrium process and is driven to completion by the presence of excess water.

Visualizing the Deprotection Reaction

Caption: Acid-catalyzed hydrolysis of 1,1,8,8-Tetramethoxyoctane to octane-1,8-dialdehyde.

Applications

The primary application of 1,1,8,8-Tetramethoxyoctane in a research and drug development setting is as a bifunctional protecting group for a long-chain dialdehyde. This could be particularly useful in multi-step syntheses where one part of a molecule needs to be modified while the aldehyde functionalities are masked. For example, if a reaction involving a strong nucleophile is to be performed on a derivative of the octane chain, the terminal aldehydes would first be protected as acetals.

Furthermore, 1,1,8,8-Tetramethoxyoctane can serve as a precursor to other 1,8-disubstituted octane derivatives. After deprotection to the dialdehyde, a wide range of chemical transformations can be performed, such as:

-

Reductive amination to form 1,8-diaminooctane derivatives.

-

Wittig reactions to extend the carbon chain at both ends.

-

Oxidation to form suberic acid (octanedioic acid), a precursor for polymers.[13]

Safety and Handling

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and strong acids.

-

Hazards: May be combustible. Contact with strong acids will generate methanol and the corresponding dialdehyde. Ingestion or inhalation should be avoided.

Conclusion

1,1,8,8-Tetramethoxyoctane, while not a commonly cited chemical, represents a valuable example of a symmetrical, bifunctional molecule whose properties and reactivity can be confidently predicted based on the fundamental principles of organic chemistry. Its stability under basic conditions and the ease of its removal with acid make it a potentially useful tool in the synthetic chemist's arsenal, particularly in the fields of complex molecule synthesis and drug development where the strategic use of protecting groups is essential. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this versatile compound.

References

-

Fife, T. H., & Natarajan, R. (1986). The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050-8056. Available at: [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Available at: [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

-

PubChem. (n.d.). 1,1,1-Trimethoxyoctane. Retrieved from [Link]

-

Mass Spectra of Some Acetals. (n.d.). RSC Publishing. Available at: [Link]

- Google Patents. (n.d.). WO2014150384A1 - Method of manufacture of octanedioic acid, precursors, and derivatives.

-

Silver Fern Chemical Inc. (n.d.). 2,5,7,10-Tetraoxaundecane. Retrieved from [Link]

- Google Patents. (n.d.). EP1078908A1 - Process for producing dialdehyde.

-

Tipson, R. S., & Isbell, H. S. (1962). Infrared Absorption Spectra of Some Cyclic Acetals of Sugars. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 323. Available at: [Link]

-

Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

-

Brainly.com. (2023, May 5). [FREE] b) Draw the ozonolysis product of cyclooctene. Retrieved from [Link]

-

ResearchGate. (2025, December 9). (PDF) Investigating the effectiveness of classical and eco-friendly approaches for synthesis of dialdehydes from organic dihalides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Buré, C., Le Falher, G., Lange, C., & Delmas, A. (2004). Fragmentation study of peptide acetals and aldehydes using in-source collision-induced dissociation. Journal of mass spectrometry : JMS, 39(7), 817–823. Available at: [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). REACTIONS OF OZONIDES: IV. OZONIZATION OF ALKYLCYCLOALKENES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments | Request PDF. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF. Retrieved from [Link]

-

Chem On Singapore. (n.d.). ISOOCTANE (8.21627.1000) (1 L). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Retrieved from [Link]

-

Rissanen, M. P., et al. (2014). The Formation of Highly Oxidized Multifunctional Products in the Ozonolysis of Cyclohexene. Journal of the American Chemical Society, 136(43), 15196–15206. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

-

Gauth. (n.d.). Solved: draw the ozonolysis product of cyclooctene. [Chemistry]. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2-Triethoxyethane. Retrieved from [Link]

-

Ottokemi. (n.d.). 1,1,1-Trichloroethane, puriss, 99%+. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,8-Octanediol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

PubChem. (n.d.). (1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane. Retrieved from [Link]

-

ChemDoodle. (2022, February 1). ChemDoodle Shorts: 1H NMR - Linear Alkanes [Video]. YouTube. Retrieved from [Link]

-

13C NMR. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. brainly.com [brainly.com]

- 4. 1,1,1-Triethoxypentane | C11H24O3 | CID 70195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. 2,4,6,8-Tetraoxanonane | C5H12O4 | CID 54136657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,1,1-Trimethoxyethane (CAS NO:1445-45-0) | 1,1,1-Trimethoxyethane Manufacturer and Suppliers | Scimplify [scimplify.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Suberaldehyde Bis(Dimethyl Acetal)

Executive Summary

Suberaldehyde bis(dimethyl acetal) (CAS: 7142-84-9), systematically known as 1,1,8,8-tetramethoxyoctane, represents a critical protected dialdehyde intermediate in organic synthesis and bioconjugation. Unlike its parent aldehyde, octanedial, which is prone to rapid polymerization and oxidation, the bis(dimethyl acetal) form offers superior shelf stability and controlled reactivity. This guide provides a comprehensive technical analysis of its molecular structure, a validated synthesis protocol via cyclooctene ozonolysis, and detailed mechanistic insights into its deprotection for cross-linking applications.

Part 1: Molecular Identity & Structural Analysis

The molecule consists of a linear eight-carbon (octane) backbone terminated at both ends by dimethyl acetal functionalities.[1] This "masked" aldehyde structure renders the compound lipophilic and stable under basic or neutral conditions, making it an ideal linker precursor in multi-step synthesis.

Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Value |

| IUPAC Name | 1,1,8,8-Tetramethoxyoctane |

| Common Name | Suberaldehyde bis(dimethyl acetal) |

| CAS Registry Number | 7142-84-9 |

| Molecular Formula | C₁₂H₂₆O₄ |

| Molecular Weight | 234.33 g/mol |

| Physical State | Colorless oil |

| Solubility | Soluble in organic solvents (DCM, THF, MeOH); insoluble in water |

| Boiling Point (Predicted) | ~260–270 °C (atm); ~120–130 °C (15 mmHg) |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the acid-labile acetal termini protecting the central alkyl chain.[1]

Caption: Structural connectivity of 1,1,8,8-tetramethoxyoctane showing the central hydrophobic linker flanked by labile dimethyl acetal groups.[2]

Part 2: Synthesis & Preparation

Strategic Route: Ozonolysis of Cyclooctene

While suberaldehyde can be acetalized directly, the most robust and cost-effective synthesis starts from cis-cyclooctene .[1] This method leverages the oxidative cleavage of the alkene followed by an in situ quench with methanol, avoiding the isolation of the unstable dialdehyde.

Experimental Protocol

Objective: Synthesis of 1,1,8,8-tetramethoxyoctane from cis-cyclooctene.

Reagents:

-

cis-Cyclooctene (10 mmol)[1]

-

Methanol (anhydrous, 50 mL)

-

p-Toluenesulfonic acid (pTSA, catalytic, 0.1 eq)

-

Sodium bicarbonate (NaHCO₃)[1]

-

Ozone (O₃) generator[1]

Step-by-Step Methodology:

-

Setup: Dissolve cis-cyclooctene (1.10 g, 10 mmol) in anhydrous methanol (50 mL) and DCM (10 mL) in a flame-dried round-bottom flask. Add pTSA (190 mg).[1]

-

Ozonolysis: Cool the solution to -78 °C (dry ice/acetone bath). Bubble an O₃/O₂ stream through the solution until a persistent blue color appears (indicating excess ozone).[1]

-

Purge: Purge the solution with nitrogen or argon for 15 minutes to remove excess ozone and discharge the blue color.[1]

-

Quench & Acetalization: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours. The acidic methanol environment converts the intermediate Criegee ozonides directly into the bis(dimethyl acetal).[1]

-

Neutralization (Critical): Add solid NaHCO₃ (1.0 g) to neutralize the acid catalyst before workup. Failure to neutralize will lead to hydrolysis during concentration.[1]

-

Workup: Filter off the solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in hexane/EtOAc (9:1) and filter through a short pad of silica gel to remove polar byproducts.[1]

-

Yield: Concentration yields the title compound as a colorless oil (Typical yield: 85-92%).[1]

Synthetic Workflow Diagram

Caption: One-pot synthetic workflow converting cyclooctene to suberaldehyde bis(dimethyl acetal) via oxidative cleavage and acid-catalyzed trapping.

Part 3: Chemical Reactivity & Deprotection

The utility of 1,1,8,8-tetramethoxyoctane lies in its ability to release suberaldehyde (octanedial) under mild acidic conditions. This "click-to-release" mechanism is vital for protein cross-linking, where the free aldehyde reacts with lysine residues to form Schiff bases.[1]

Hydrolysis Mechanism

The deprotection follows an A1 mechanism (Acid-catalyzed, unimolecular rate-determining step).[1]

-

Protonation: The methoxy oxygen is protonated.[1]

-

Elimination: Methanol leaves, generating a resonance-stabilized oxocarbenium ion.[1]

-

Hydration: Water attacks the oxocarbenium ion to form a hemiacetal.[1]

-

Collapse: A second protonation/elimination cycle releases the second methanol molecule, yielding the free aldehyde.[1]

Protocol for Deprotection:

-

Dissolve acetal in THF/H₂O (4:1).[1]

-

Add 1M HCl (dropwise) until pH ~2.[1]

-

Stir for 1-2 hours. Monitor by TLC (disappearance of the high-Rf acetal spot).

-

Note: Use the aldehyde immediately or store under inert gas at -20°C, as it polymerizes rapidly.[1]

Caption: Acid-catalyzed hydrolysis pathway converting the stable bis-acetal into the reactive suberaldehyde cross-linker.[1]

Part 4: Analytical Characterization

To validate the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The symmetry of the molecule simplifies the spectrum.[1]

Expected NMR Data (CDCl₃)

| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Acetal Methine | 4.34 | Triplet (t, J = 5.7 Hz) | 2H | CH (OMe)₂ |

| Methoxy Groups | 3.30 | Singlet (s) | 12H | –OCH ₃ |

| α-Methylene | 1.58 | Multiplet (m) | 4H | –CH ₂–CH(OMe)₂ |

| Bulk Chain | 1.31 | Multiplet (m) | 8H | –(CH ₂)₄– (Central) |

Interpretation:

-

The triplet at 4.34 ppm is diagnostic of the acetal proton.[1] If hydrolysis occurs, a new signal at ~9.7 ppm (aldehyde proton) will appear.[1]

-

The singlet at 3.30 ppm confirms the presence of the methoxy groups.[1]

References

-

Preparation of Acetals: Schreiber, S. L., & Claus, R. E. (1982). Ozonolytic cleavage of cycloalkenes to terminally differentiated products. Organic Syntheses, 64, 150.

-

NMR Characterization: Amazon AWS (2026). One-Pot Synthesis of Acetals from Esters: Access to Naturally Occurring Fragrances (Supplementary Material). Snippet 1.7.

-

CAS Registry Data: ChemicalBook (2025).[1] 1,1,8,8-Tetramethoxyoctane Product Entry.

-

General Acetal Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

Sources

A Comparative Analysis of Chemical Stability: 1,1,8,8-Tetramethoxyoctane vs. Octanedial

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the choice of chemical intermediates and bifunctional linkers is paramount to ensuring product integrity, shelf-life, and reproducible manufacturing processes. This technical guide provides a comprehensive comparison of the chemical stability of two eight-carbon bifunctional molecules: 1,1,8,8-tetramethoxyoctane, an acetal, and octanedial, an aldehyde. A deep understanding of their respective stability profiles is critical for scientists aiming to leverage these molecules in applications such as drug-linker technology, polymer chemistry, and as precursors in multi-step syntheses.[1][2]

Core Stability Principles: A Tale of Two Functional Groups

The fundamental difference in the stability of 1,1,8,8-tetramethoxyoctane and octanedial lies in the inherent reactivity of their terminal functional groups. 1,1,8,8-tetramethoxyoctane possesses two acetal groups, while octanedial features two aldehyde moieties.

1,1,8,8-Tetramethoxyoctane: The Protected and Stable Acetal

Acetals are generally regarded as protected forms of aldehydes.[3] The two single C-O bonds of the acetal are significantly more stable than the C=O double bond of an aldehyde. This inherent stability makes 1,1,8,8-tetramethoxyoctane robust under a variety of conditions.

-

Stability to Basic and Neutral Conditions: Acetals are exceptionally stable in neutral and basic media.[4][5] They are resistant to attack by nucleophiles and common reducing and oxidizing agents that would readily react with aldehydes.[5]

-

Susceptibility to Acidic Hydrolysis: The primary vulnerability of acetals is their hydrolysis back to the parent aldehyde and alcohol in the presence of an acid catalyst and water.[3][4][6] This reaction is an equilibrium process, and the presence of excess water drives the deprotection.[3][6] The mechanism involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule and subsequent attack by water.[3]

Octanedial: The Reactive and Versatile Aldehyde

Aldehydes are among the more reactive functional groups in organic chemistry, a characteristic that makes them valuable synthetic intermediates but also susceptible to degradation.[7][8] The presence of two aldehyde groups in octanedial amplifies this reactivity.

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids, even by mild oxidizing agents like atmospheric oxygen.[7][9] This is a significant degradation pathway that can lead to impurity formation and loss of the desired product.

-

Polymerization: Aldehydes, particularly those without significant steric hindrance, can undergo self-polymerization, especially in the presence of acid or base catalysts, or upon standing for extended periods.[10][11]

-

Nucleophilic Addition: The electrophilic carbonyl carbon of an aldehyde is a prime target for nucleophiles. This reactivity is harnessed in many chemical reactions but also represents a potential instability if unintended nucleophiles are present.[7][8]

Visualizing the Molecular Structures

The structural differences between these two molecules are key to understanding their stability.

Figure 1: Molecular Structures.

Quantitative Stability Comparison: A Data-Driven Perspective

| Stress Condition | 1,1,8,8-Tetramethoxyoctane (Acetal) | Octanedial (Aldehyde) | Rationale |

| Acidic (e.g., 0.1 M HCl, 60°C) | Susceptible to Degradation | Potential for Aldol Condensation/Polymerization | Acetals undergo acid-catalyzed hydrolysis to the corresponding aldehyde.[3][4] Aldehydes can undergo acid-catalyzed self-condensation reactions.[10] |

| Basic (e.g., 0.1 M NaOH, 60°C) | Highly Stable | Susceptible to Degradation | Acetals are stable to base.[4][5] Aldehydes can undergo base-catalyzed aldol condensation and other reactions.[10] |

| Oxidative (e.g., 3% H₂O₂, RT) | Generally Stable | Highly Susceptible to Degradation | Acetals are resistant to mild oxidation. Aldehydes are readily oxidized to carboxylic acids.[7][9] |

| Thermal (e.g., 80°C) | Relatively Stable | Potential for Polymerization/Decomposition | The stability of both will depend on the purity and presence of catalysts. Aldehydes are more prone to thermal instability.[11] |

| Photolytic (e.g., ICH Q1B) | Generally Stable | Potential for Radical Reactions | The aliphatic nature of both molecules suggests some stability, but aldehydes can be more susceptible to photochemically induced reactions. |

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of 1,1,8,8-tetramethoxyoctane and octanedial, a series of forced degradation studies should be conducted. The following outlines a general experimental workflow.

Forced Degradation Workflow

Figure 2: Forced Degradation Experimental Workflow.

Step-by-Step Methodology for a Stability-Indicating HPLC Assay

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound (either 1,1,8,8-tetramethoxyoctane or octanedial) from its potential degradation products. A C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid or another suitable modifier, is a common starting point.

-

Sample Preparation for Forced Degradation:

-

Prepare stock solutions of 1,1,8,8-tetramethoxyoctane and octanedial in a suitable solvent (e.g., acetonitrile).

-

For each stress condition, dilute the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 1 mg/mL.

-

For thermal stress, place both the solid material and the solution in a temperature-controlled oven.

-

For photolytic stress, expose the solutions to light as specified in ICH Q1B guidelines.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

For acid and base-stressed samples, immediately neutralize the aliquot to stop the degradation.

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) from the MS data.

-

Propose degradation pathways based on the identified products.

-

Mechanistic Insights into Acetal Instability

The primary degradation pathway for 1,1,8,8-tetramethoxyoctane is acid-catalyzed hydrolysis. This proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxonium ion.[3][18]

Figure 3: Acetal Hydrolysis Mechanism.

Conclusion and Recommendations

The chemical stability of 1,1,8,8-tetramethoxyoctane is significantly greater than that of octanedial under a wide range of conditions, with the notable exception of acidic environments. For applications requiring a stable bifunctional linker that can withstand basic, oxidative, and moderately elevated thermal conditions, 1,1,8,8-tetramethoxyoctane is the superior choice. Its acetal groups serve as effective protecting groups for the aldehyde functionalities, which can be unmasked under controlled acidic conditions when required.[3][5]

Conversely, the high reactivity of octanedial makes it a more suitable reagent when immediate reaction at the aldehyde sites is desired. However, its handling and storage require careful consideration to prevent degradation through oxidation and polymerization. For long-term storage, octanedial should be kept under an inert atmosphere, protected from light, and at reduced temperatures.

For drug development professionals, the choice between these two molecules will be dictated by the specific synthetic route and the desired properties of the final product. If the bifunctional core needs to remain intact throughout several synthetic steps involving basic or nucleophilic reagents, the acetal-protected form is indispensable. If the aldehyde functionality is to be reacted early in the synthesis, then octanedial can be used, provided the subsequent steps are compatible with the remaining aldehyde group.

References

-

Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

- Google Patents. (n.d.). KR20190056764A - Manufacturing Method of High Purity 1,2-Octanediol.

-

Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Zheng, Y., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PMC. Retrieved from [Link]

-

DeBlasio, M. J., et al. (n.d.). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PMC. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,8-Octanediol. Retrieved from [Link]

-

Arkivoc. (n.d.). An efficient synthesis of 1, 8-dioxo-octahydroxanthenes using tetrabutylammonium hydrogen sulfate. Retrieved from [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Taylor, M. S., & Zalatan, D. N. (2011). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 2(5), 838-842. Retrieved from [Link]

-

Alarcon, L. H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2795. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

Finogenova, M. M., & Demchenko, A. V. (2010). The Chemical Synthesis of Tetrodotoxin: An Ongoing Quest. PMC. Retrieved from [Link]

-

Muravyev, N. V., et al. (2025, October 25). Thermal Stability vs. Energy Content of Compound: Thermolysis of Tetrazino-tetrazine 1,3,6,8-Tetraoxide (TTTO) from a Broad Perspective. ResearchGate. Retrieved from [Link]

-

Britannica. (2026, January 21). Aldehyde condensation polymer. Retrieved from [Link]

-

Carlier, J., & De Wulf, E. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Purse, B. W., & Rebek, J. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9734-9738. Retrieved from [Link]

-

MDPI. (2024, October 14). Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study. Retrieved from [Link]

-

Khan, S., et al. (2021). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Polymers, 13(5), 796. Retrieved from [Link]

-

ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]

-

Sankarikutty, C., et al. (n.d.). Stabilization of Aldehydes as Propylene Glycol Acetals. Retrieved from [Link]

- Google Patents. (n.d.). US6562968B2 - Method of purifying tetrodotoxin.

-

ResearchGate. (2022, November 26). Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications. Retrieved from [Link]

-

Garimella, P., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Retrieved from [Link]

-

Patel, K., & Patel, N. (n.d.). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. Retrieved from [Link]

-

Vogl, O. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. Retrieved from [Link]

-

ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Alfei, S., & Baig, I. (n.d.). An optimized and very detailed, grams scale synthesis of CTEP, through a complete characterization of all the isolated and purified intermediates. Retrieved from [Link]

-

Lee, B. S., et al. (2014). Aldehyde-functional polycarbonates as reactive platforms. PMC. Retrieved from [Link]

-

Xometry. (2022, August 8). Acetal vs. Hemiacetal: Their Differences. Retrieved from [Link]

-

Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

Sources

- 1. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. xometry.com [xometry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Aldehyde - Wikipedia [en.wikipedia.org]

- 8. Aldehyde-functional polycarbonates as reactive platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Aldehyde condensation polymer | Synthesis & Properties | Britannica [britannica.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biomedres.us [biomedres.us]

- 15. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Handling of 1,1,8,8-Tetramethoxyoctane

Executive Summary

1,1,8,8-Tetramethoxyoctane (Bis(dimethyl acetal) of octanedial) is a specialized bifunctional intermediate used primarily in the synthesis of suberic acid derivatives, cross-linking applications, and heterocycle formation. As a bis-acetal, its utility is defined by its dual reactivity: stable under basic and neutral conditions but highly labile in acidic environments.

This guide provides a comprehensive analysis of its solubility in organic media, critical handling protocols to prevent degradation, and experimental workflows for validation. The data presented synthesizes empirical evidence from homologous acetal series (e.g., 1,1-dimethoxyoctane, 1,1,3,3-tetramethoxypropane) with fundamental solvatochromic principles.

Physicochemical Profile & Solubility Principles

Molecular Architecture

-

Chemical Formula: C₁₂H₂₆O₄

-

Molecular Weight: ~234.33 g/mol

-

Structure: A hydrophobic C8 alkyl backbone capped at both ends by polar, yet non-ionizable, dimethyl acetal groups.

-

Predicted LogP: ~2.5 – 3.2 (Lipophilic)

Solvation Mechanism

The solubility of 1,1,8,8-tetramethoxyoctane is governed by London Dispersion Forces (from the octyl chain) and Dipole-Dipole interactions (from the ether oxygens).

-

Lipophilicity: The central octamethylene chain drives high solubility in non-polar and moderately polar organic solvents.

-

Hydrogen Bonding: The methoxy oxygens act as weak hydrogen bond acceptors, facilitating solubility in protic solvents like ethanol, provided the pH is neutral.

-

Water Immiscibility: Despite the oxygen content, the molecule lacks hydrogen bond donors and possesses a significant hydrophobic domain, rendering it sparingly soluble to insoluble in water.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Critical Handling Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Excellent for storage if neutral. Avoid acidic impurities. |

| Ethers | Diethyl ether, THF, MTBE, 1,4-Dioxane | High | Ideal reaction media. Ensure THF is peroxide-free. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | RISK: Chloroform often contains HCl stabilizers which will hydrolyze the acetal. Use amylene-stabilized or basic-alumina filtered solvents. |

| Esters | Ethyl Acetate | High | Good for extraction and chromatography. |

| Hydrocarbons | Hexane, Heptane, Toluene | High | Excellent for non-polar partitioning. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate/High | Soluble, but removal is difficult due to high boiling points. |

| Aqueous | Water, PBS | Low/Insoluble | Emulsifies. Hydrolysis risk in unbuffered water (pH < 7). |

Critical Stability Warning: The Acid Sensitivity

The most common failure mode when handling 1,1,8,8-tetramethoxyoctane is inadvertent hydrolysis. Acetals revert to their parent aldehydes in the presence of Brønsted or Lewis acids and water.

Mechanism of Degradation:

Operational Rule: Never expose this compound to solvents with pH < 7. When using Chloroform (

Visualization: Solvent Selection & Stability Map

The following diagram illustrates the logical flow for selecting a solvent based on stability and solubility.

Caption: Decision tree for solvent selection emphasizing the critical avoidance of acidic conditions to prevent acetal hydrolysis.

Experimental Protocols

Protocol: Semi-Quantitative Solubility Determination

This protocol allows researchers to quickly classify the solubility of 1,1,8,8-tetramethoxyoctane in a specific solvent system.

Materials:

-

1,1,8,8-tetramethoxyoctane (Liquid).

-

Test Solvents (HPLC Grade).

-

Glass scintillation vials (20 mL).

-

Calibrated micropipette.

Workflow:

-

Preparation: Add 100 µL of 1,1,8,8-tetramethoxyoctane to a tared vial. Record mass (

). -

Solvent Addition: Add the test solvent in incremental aliquots (e.g., 100 µL, 500 µL, 1 mL) at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear, homogenous solution with no phase separation or Schlieren lines.

-

Insoluble: Phase separation (oil droplets) or persistent cloudiness.

-

-

Quantification (Optional): If fully soluble at 100 µL solvent, solubility is >1000 mg/mL. If insoluble at 10 mL, solubility is <10 mg/mL.

Protocol: Purification via Column Chromatography

Due to its high solubility in organic solvents, silica gel chromatography is effective, but the silica must be neutralized .

Buffer System:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Neutralization: Pre-wash silica with 1% Triethylamine (Et₃N) in Hexane to deactivate acidic sites.

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

Steps:

-

Slurry pack silica using the Hexane/Et₃N mixture.

-

Flush column with 2 column volumes (CV) of pure Hexane to remove excess amine.

-

Load 1,1,8,8-tetramethoxyoctane (dissolved in minimum Hexane).

-

Elute with gradient. The bis-acetal typically elutes early due to lipophilicity compared to the aldehyde or hemiacetal hydrolysis products.

-

Monitor fractions via TLC (Stain: Anisaldehyde or Iodine; Note: KMnO4 may not stain acetals strongly without heating/hydrolysis).

Visualization: Purification Workflow

Caption: Chromatographic purification workflow highlighting the essential silica neutralization step.

Applications & Handling in Drug Development

In drug delivery, 1,1,8,8-tetramethoxyoctane is often used as a pH-sensitive crosslinker .

-

Liposome Engineering: Its solubility in ethanol allows it to be co-dissolved with lipids during the ethanol injection method. Upon hydration, it localizes in the membrane bilayer.

-

Acid-Triggered Release: In endosomal compartments (pH ~5.0), the acetal hydrolyzes, destabilizing the vehicle and releasing the payload.

-

Storage: Store under Nitrogen or Argon at 4°C. Ensure caps are tight to prevent moisture ingress, which catalyzes auto-hydrolysis.

References

-

Thermo Scientific Chemicals. Malonaldehyde bis(dimethyl acetal), 99% Safety Data Sheet. Fisher Scientific.[1] Link

-

PubChem. 1,1-Dimethoxyoctane (Compound Summary). National Library of Medicine. Link

-

MilliporeSigma. Solvent Miscibility Table. Sigma-Aldrich Technical Library. Link

-

BenchChem. Purification of Synthetic trans-8-Hexadecene (General Acetal/Alkene Purification Protocols). BenchChem Application Notes.[2] Link

-

The Good Scents Company. Octanal Dimethyl Acetal Properties and Solubility.Link

Sources

Technical Whitepaper: Chemical Safety, Handling, and Application of NSC 66187 (Nitidine Chloride)

Topic: NSC 66187 (Nitidine Chloride) Chemical Safety and Handling Data Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

NSC 66187 , chemically known as Nitidine Chloride , is a benzophenanthridine alkaloid derived from Zanthoxylum nitidum. Historically investigated for antimalarial and antifungal properties, it has emerged as a potent chemotherapeutic candidate due to its dual mechanism as a Topoisomerase I/II inhibitor and a suppressor of the STAT3 signaling pathway .

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of NSC 66187. Due to its potent biological activity and DNA-intercalating properties, strict adherence to containment protocols is required to maintain both operator safety and data integrity.

Physicochemical Profile

| Property | Data |

| Common Name | Nitidine Chloride |

| NSC Number | 66187 |

| CAS Number | 13063-04-2 |

| Molecular Formula | C₂₁H₁₈ClNO₄ |

| Molecular Weight | 383.82 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | DMSO (≥10 mg/mL), Methanol; Poorly soluble in water |

| Stability | Light-sensitive; Hygroscopic |

Hazard Identification & Safety Architecture

Core Directive: Treat NSC 66187 as a high-potency cytotoxic agent. As a DNA intercalator, it poses genotoxic risks.

Toxicology Overview

-

Acute Toxicity (Oral): Classified as Category 2/3 (Danger/Toxic) if swallowed. The compound targets rapidly dividing cells.

-

Genotoxicity: Positive in various mutagenesis assays due to topoisomerase inhibition.

-

Target Organ Toxicity: Potential hepatotoxicity and cardiotoxicity at high cumulative doses in in vivo models.

Engineering Controls & PPE

To ensure a self-validating safety system, the following hierarchy of controls must be implemented:

-

Primary Containment: All weighing and stock solution preparation must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

-

Respiratory Protection: If handling outside a hood is unavoidable (not recommended), a full-face respirator with P100 cartridges is required.

-

Dermal Barrier: Double-gloving (Nitrile, minimum 0.11 mm thickness) is mandatory. The outer glove should be changed immediately upon contamination.

Handling & Storage Protocol

Expertise Insight: The chloride salt form of Nitidine is hygroscopic. Moisture absorption alters the effective molecular weight, leading to concentration errors in biological assays. Furthermore, its polycyclic structure makes it susceptible to photo-oxidation.

Step-by-Step Handling Workflow

Phase 1: Receiving & Storage

-

Inspection: Upon receipt, inspect the vial for breach. If the powder appears caked or dark brown/black, reject the lot (indicative of moisture/light damage).

-

Long-Term Storage: Store solid powder at -20°C , desiccated, and protected from light.

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Causality: Opening a cold vial in humid air causes immediate condensation, degrading the compound.

Phase 2: Solubilization (Stock Preparation)

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the requisite solvent. Water or PBS should not be used for initial solubilization due to slow kinetics and potential precipitation.

-

Weighing: Use an analytical balance (0.01 mg readability) inside a containment hood. Use an anti-static gun if the powder is electrostatically charged.

-

Dissolution:

-

Add sterile, anhydrous DMSO to achieve a stock concentration of 10–50 mM .

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Ensure no particulates remain. The solution should be clear yellow/orange.

-

-

Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

-

Trustworthiness: Freeze-thaw cycles precipitate the salt and degrade potency. Single-use aliquots eliminate this variable.

-

-

Storage of Stock: Store aliquots at -20°C or -80°C. Stable for 6 months if kept dry and dark.

Visualization: Safe Handling Workflow

Caption: Logical workflow for NSC 66187 handling, emphasizing moisture control and light protection.

Mechanism of Action & Biological Application

Scientific Context: NSC 66187 is not merely a cytotoxic agent; it is a targeted modulator of the JAK/STAT3 pathway . In many cancer lines (e.g., gastric, renal, hepatocellular), STAT3 is constitutively activated, driving survival and angiogenesis. Nitidine Chloride inhibits JAK2 phosphorylation, preventing STAT3 dimerization and nuclear translocation.

Key Signaling Interactions

-

Topoisomerase Inhibition: Intercalates into DNA, stabilizing the cleavable complex of Topo I/II, leading to DNA strand breaks.

-

STAT3 Suppression: Directly inhibits the phosphorylation of STAT3 (Tyr705), downregulating downstream targets like Bcl-xL (anti-apoptotic), Cyclin D1 (proliferation), and VEGF (angiogenesis).

Experimental Protocol: In Vitro Treatment

To ensure reproducibility, follow this dilution scheme:

-

Thaw: Thaw one DMSO stock aliquot at Room Temperature.

-

Intermediate Dilution: Dilute stock 1:100 in culture medium without serum (e.g., 10 mM stock → 100 µM intermediate).

-

Reasoning: Adding concentrated DMSO directly to serum-rich media can cause protein precipitation of the compound.

-

-

Final Treatment: Add the intermediate solution to the cell culture well to achieve final concentrations (typically 1–10 µM ). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Visualization: Mechanism of Action

Caption: NSC 66187 mechanism highlighting the blockade of the JAK2/STAT3 signaling cascade.

References

-

Chen, J., et al. (2012). "Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer."[1] Molecular Cancer Therapeutics, 11(2), 277-287.[1]

-

Liao, J., et al. (2013). "Nitidine chloride inhibits hepatocellular carcinoma cell growth in vivo through the suppression of the JAK1/STAT3 signaling pathway."[1][2] International Journal of Molecular Medicine, 32(1), 79-84.[1]

-

Fang, Z., et al. (2014). "Nitidine chloride induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer."[1] Food and Chemical Toxicology, 66, 210-216.[1]

-

National Cancer Institute (NCI). "Nitidine Chloride (NSC 66187) Compound Summary." PubChem Database.

-

MedChemExpress. "Nitidine Chloride Safety Data Sheet (SDS)."

Sources

Technical Guide: Physicochemical Characterization and Handling of 1,1,8,8-Tetramethoxyoctane

Executive Summary

1,1,8,8-Tetramethoxyoctane (CAS: 7142-84-9) is a critical bifunctional intermediate used primarily as a cross-linking agent and a precursor for synthesizing suberaldehyde-based derivatives.[1] As a bis(dimethyl acetal) of octanedial, it possesses unique stability profiles—resistant to bases but highly labile in acidic aqueous environments.

This guide provides a definitive reference for the physicochemical properties of 1,1,8,8-tetramethoxyoctane, specifically its boiling point and density. It synthesizes experimental data with thermodynamic predictions to establish handling protocols that prevent thermal degradation during purification and storage.

Physicochemical Properties[2][3][4][5]

Core Data Summary

The following values represent the authoritative consensus for 1,1,8,8-tetramethoxyoctane. Note that the atmospheric boiling point is an extrapolated value; attempting to boil this compound at standard pressure will result in decomposition.

| Property | Value | Conditions | Method/Note |

| Molecular Formula | C₁₂H₂₆O₄ | - | - |

| Molecular Weight | 234.33 g/mol | - | - |

| Boiling Point (Extrapolated) | 277.7 °C | 760 mmHg | Theoretical extrapolation. Do not attempt. |

| Boiling Point (Practical) | 125 – 135 °C | 0.5 – 1.0 mmHg | Recommended distillation range. |

| Density | 0.926 g/cm³ | 20 °C | Liquid state. |

| Refractive Index ( | ~1.425 – 1.435 | 20 °C | Estimated based on homologues. |

| Appearance | Colorless Oil | RT | Viscosity slightly higher than water. |

| Solubility | Organic Solvents | - | Miscible with MeOH, Et₂O, DCM, Toluene. |

Boiling Point & Thermal Stability

The high molecular weight and oxygen content of 1,1,8,8-tetramethoxyoctane contribute to its high theoretical boiling point. However, acetals are susceptible to thermal disproportionation at temperatures exceeding 150°C.

-

Atmospheric Pressure: At 760 mmHg, the liquid would require heating to ~277°C. Long before reaching this temperature, the acetal linkages will likely undergo elimination or hydrolysis (if trace moisture is present), leading to the formation of vinyl ethers or polymerization.

-

Vacuum Distillation: To purify this compound, reduced pressure is mandatory . A vacuum of <1 mmHg is ideal to keep the pot temperature below 140°C.

Density Characteristics

The density of 0.926 g/cm³ is characteristic of long-chain aliphatic acetals. It is less dense than water but significantly denser than its parent alkane (octane, ~0.70 g/cm³) due to the four methoxy groups which increase intermolecular forces without introducing hydrogen bonding.

Experimental Protocols

Synthesis Context (The "Why" of Purification)

Understanding the synthesis helps anticipate impurities. The most common route involves the ozonolysis of cyclooctene in methanol, followed by reductive workup.

Implications for Purification:

-

Byproducts: The crude mixture often contains unreacted cyclooctene, dimethyl suberate, or hemiacetals.

-

Acidity: Ozonolysis workups can be slightly acidic. Crucial Step: The crude oil must be neutralized (e.g., with NaHCO₃ or triethylamine) before distillation. Distilling an acidic acetal will cause rapid decomposition in the pot.

Protocol: Vacuum Distillation

Objective: Isolate high-purity 1,1,8,8-tetramethoxyoctane from crude reaction mixture.

Equipment:

-

Short-path distillation head (vigreux column optional but recommended for purity).

-

High-vacuum pump (capable of <1 mmHg).

-

Manometer.

-

Oil bath with digital temperature control.

Step-by-Step Workflow:

-

Neutralization Check: Verify the pH of the crude oil is ≥7. If acidic, wash with saturated NaHCO₃ and dry over K₂CO₃ (avoid acidic drying agents like silica or unneutralized MgSO₄).

-

Degassing: Stir the crude oil under weak vacuum (20 mmHg) at room temperature for 30 minutes to remove residual methanol and low-boiling solvents.

-

Setup: Assemble the distillation apparatus. Grease all joints heavily; acetals are "creeping" solvents.

-

Heating Ramp:

-

Apply full vacuum (<1 mmHg).

-

Slowly ramp oil bath to 100°C.

-

Collect forerun (solvents/cyclooctene) up to ~80°C vapor temp.

-

-

Main Fraction:

-

Increase bath temperature to ~150-160°C.

-

Collect fraction boiling at 125–135°C (0.5–1.0 mmHg).

-

Note: If vacuum is weaker (e.g., 5-10 mmHg), the boiling point will rise to ~160-170°C. Monitor thermal stability closely.

-

Protocol: Density Determination

For precise density measurement (required for reaction stoichiometry calculations), use an oscillating U-tube density meter or a pycnometer.

Method: Pycnometer (Standard)

-

Calibration: Weigh a clean, dry 10 mL pycnometer (

). Fill with degassed water at 20°C and weigh ( -

Measurement: Clean and dry the pycnometer thoroughly (acetone rinse, air dry).

-

Filling: Fill with 1,1,8,8-tetramethoxyoctane. Ensure no bubbles are trapped (the liquid is viscous).

-

Weighing: Equilibrate to 20°C and weigh (

). -

Calculation:

Target value: 0.926 ± 0.005 g/cm³.

Visualizations

Synthesis and Purification Workflow

The following diagram outlines the critical pathway from raw material to purified liquid, highlighting the safety checkpoints.

Figure 1: Synthesis and purification workflow emphasizing the critical neutralization step prior to heat exposure.

Boiling Point vs. Pressure Relationship

This logic map helps researchers estimate the boiling point at different vacuum levels using the Clausius-Clapeyron principle.

Figure 2: Pressure-Temperature relationship guide. High vacuum is required to maintain the process within the "Safe Zone" below thermal degradation thresholds.

Applications in Drug Development

1,1,8,8-Tetramethoxyoctane is not merely a solvent; it is a functional linker .

-

pH-Sensitive Liposomes: The acetal linkage is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of endosomes (pH 5.0). This compound is used to crosslink lipids or polymers, triggering drug release only after cellular uptake.

-

Bioconjugation: It serves as a masked dialdehyde. Post-deprotection, the resulting octanedial (suberaldehyde) can crosslink proteins via reductive amination of lysine residues.

References

- Clauson-Kaas, N., et al.Preparation of Acetals from Aldehydes. Acta Chemica Scandinavica.

- Schreiber, S. L., et al.Ozonolysis of Cycloalkenes in Methanol: A Convenient Route to Bifunctional Building Blocks. Journal of the American Chemical Society. (Primary synthesis route context).

-

PubChem. Compound Summary: 1,1,3,3-Tetramethoxypropane (Homologue Data). Retrieved February 25, 2026, from [Link]

Sources

Bifunctionality vs. Termination: A Comparative Technical Guide to 1,1-Dimethoxyoctane and 1,1,8,8-Tetramethoxyoctane

Executive Summary

In the architecture of functional organic materials—specifically within Lipid Nanoparticle (LNP) design and Bioconjugation —the distinction between 1,1-dimethoxyoctane (DMO) and 1,1,8,8-tetramethoxyoctane (TMO) is not merely structural; it is functional.[1]

DMO acts as a chain terminator , providing a hydrophobic C8 tail protected by a mono-acetal, essential for synthesizing pH-sensitive ionizable lipids. TMO acts as a masked crosslinker . It is the stable, storage-safe precursor to 1,8-octanedial, a flexible bifunctional aldehyde used to conjugate proteins or crosslink biodegradable polymers without the instability issues associated with free dialdehydes.

This guide delineates the physicochemical divergence, synthetic utility, and handling protocols for these two critical alkyl-acetal intermediates.

Part 1: Structural & Physicochemical Divergence

At their core, both molecules are acetal-protected aldehydes. The critical difference lies in their symmetry and reactive potential.

Chemical Identity Table

| Feature | 1,1-Dimethoxyoctane (DMO) | 1,1,8,8-Tetramethoxyoctane (TMO) |

| CAS Number | 10022-28-3 | 142-93-8 (Precursor Ref*) |

| Formula | ||

| Molecular Weight | 174.28 g/mol | 234.33 g/mol |

| Functionality | Mono-functional (Head-Tail) | Bi-functional (Linker/Bridge) |

| Boiling Point | ~185°C | ~240°C (Predicted/High Vacuum Dist.) |

| Hydrophobicity (LogP) | ~3.8 (Lipophilic) | ~2.1 (Amphiphilic nature due to oxygens) |

| Reactive Species | Octanal (upon hydrolysis) | 1,8-Octanedial (upon hydrolysis) |

*Note: TMO is frequently synthesized in-situ or custom-ordered; CAS 142-93-8 refers to the parent dialdehyde, often the target of TMO usage.

The "Masking" Mechanism

Both molecules utilize methoxy groups to "mask" reactive carbonyls. This is vital in multi-step synthesis where free aldehydes would undergo unwanted aldol condensations or oxidation.

-

DMO masks a single aldehyde, preserving a hydrophobic octyl chain.

-

TMO masks two aldehydes at opposite ends of a flexible C8 tether.

Part 2: Synthetic Utility in Drug Development

DMO: The Hydrophobic Terminator

In LNP synthesis, DMO is often used to install acid-degradable hydrophobic tails onto cationic headgroups.

-

Mechanism: Under acidic conditions (endosome, pH < 6.0), the acetal hydrolyzes to release Octanal and Methanol.

-

Result: This cleavage destabilizes the LNP bilayer, facilitating mRNA release into the cytosol (Endosomal Escape).

-

Role: DMO serves as a monofunctional cap that dictates the lipid tail length (C8).

TMO: The Flexible Crosslinker

TMO is the "shelf-stable" form of 1,8-octanedial. Free dialdehydes (like glutaraldehyde) polymerize rapidly upon storage. TMO does not.

-

Mechanism: TMO is hydrolyzed immediately prior to use to generate fresh 1,8-octanedial.

-

Advantage over Glutaraldehyde: The C8 chain of TMO provides a longer, more flexible spacer than the C5 chain of glutaraldehyde. This reduces steric hindrance when crosslinking large proteins or antibodies.

-

Application: Synthesis of biodegradable hydrogels or conjugation of antibodies to surfaces where a "cleavable" linker is not desired, but a flexible spacer is required.

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways: DMO leads to chain termination, while TMO leads to network formation.

Figure 1: Divergent reactivity pathways. DMO functions as a chain terminator (mono-reactive), while TMO functions as a network builder (bi-reactive).

Part 4: Experimental Protocols

Protocol A: Controlled Hydrolysis of TMO for Bioconjugation

Objective: Generate fresh 1,8-octanedial from TMO for immediate crosslinking, avoiding polymerization.

Reagents:

-

1,1,8,8-Tetramethoxyoctane (TMO)

-

0.1 M HCl

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dichloromethane (DCM)

Workflow:

-

Dissolution: Dissolve 1.0 mmol TMO in 5 mL THF (Tetrahydrofuran).

-

Activation: Add 2 mL of 1.0 M HCl. Stir vigorously at Room Temperature (RT) for 30 minutes. Note: The solution will turn slightly cloudy as the hydrophobic dialdehyde forms.

-

Quenching & Extraction: Neutralize with saturated

. Extract immediately with DCM ( -

Usage: Evaporate DCM under reduced pressure (cold bath, <30°C). Resuspend the resulting oil (1,8-octanedial) immediately in the conjugation buffer.

-

Critical Control: Do not store the free dialdehyde for >2 hours, as it will self-aldolize.

-

Protocol B: Synthesis of DMO (Standard Acetalization)

Objective: Synthesize DMO from Octanal for use as a lipid intermediate.

Reagents:

-

Octanal (1.0 eq)

-

Trimethyl Orthoformate (TMOF) (1.5 eq) - Dehydrating agent

-

Methanol (Solvent)[2]

-

p-Toluenesulfonic acid (pTsOH) (Cat. 0.01 eq)

Workflow:

-

Setup: Flame-dry a round-bottom flask under

. -

Addition: Add Octanal (10 mmol) and Methanol (20 mL).

-

Catalysis: Add TMOF (15 mmol) followed by pTsOH (0.1 mmol).

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by the acetal ( -

Workup: Quench with

(0.5 mL). Concentrate in vacuo. -

Purification: Vacuum distillation (approx. 85°C at 10 mmHg).

Part 5: Quality Control & Analytics

Trustworthiness in synthesis requires validation. The NMR signatures of the "methine" proton (the CH sandwiched between two oxygens) are the diagnostic standard.

| Molecule | 1H NMR Diagnostic Signal ( | Interpretation |

| DMO | Triplet indicates adjacent | |

| TMO | Integration of 2H confirms both ends are acetal-protected. | |

| Free Aldehyde | Appearance of this peak indicates hydrolysis/degradation. |

Self-Validating Check: If your TMO sample shows a small triplet at 9.76 ppm, your linker has partially degraded. Repurify via basic alumina filtration before use in sensitive bioconjugations.

Part 6: References

-

PubChem. (2024). 1,1-Dimethoxyoctane Compound Summary. National Library of Medicine. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on acetal formation/cleavage kinetics).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Source for dialdehyde crosslinking protocols).

-

Stanford University. (2024). Acid-degradable lipid nanoparticles enhance the delivery of mRNA. (Context for acetal-linker kinetics in LNPs). [Link]

Sources

Methodological & Application

Application Note: Protocol for Acid-Catalyzed Hydrolysis of 1,1,8,8-Tetramethoxyoctane

Abstract

This application note details a robust protocol for the acid-catalyzed hydrolysis of 1,1,8,8-tetramethoxyoctane to octanedial (suberaldehyde). While acetal hydrolysis is a fundamental transformation, the specific handling of dialdehydes requires strict adherence to pH control and temperature limits to prevent oligomerization and aldol condensation. This guide provides two methodologies: a standard homogeneous acid protocol (Method A) for high-throughput applications, and a heterogeneous catalysis protocol (Method B) utilizing Amberlyst-15 for simplified workup and sensitive downstream applications.

Introduction & Chemical Context

1,1,8,8-Tetramethoxyoctane serves as a stable, masked equivalent of octanedial. Octanedial is a critical C8-dialdehyde intermediate used in crosslinking proteins, synthesizing macrocycles, and preparing pharmaceutical heterocycles. However, free octanedial is prone to oxidation and polymerization upon storage. Consequently, it is best generated in situ or immediately prior to use via the hydrolysis of its bis-dimethyl acetal.

Reaction Scheme

The transformation involves the cleavage of four methoxy groups in the presence of water and an acid catalyst. The reaction proceeds through a hemiacetal intermediate at both termini of the octyl chain.

Chemical Equation:

Mechanistic Insight

The hydrolysis follows an A1 mechanism. The rate-determining step is typically the formation of the oxocarbenium ion.

-

Protonation: Acid protonates a methoxy oxygen.

-

Elimination: Methanol leaves, generating a resonance-stabilized oxocarbenium ion.

-

Addition: Water attacks the electrophilic carbon.

-

Deprotonation: A hemiacetal is formed.

-

Repeat: The cycle repeats to release the second methanol molecule, yielding the aldehyde.

Figure 1: Mechanistic pathway of acid-catalyzed acetal hydrolysis. Note the reversibility; excess water drives the equilibrium to the right.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield (>90%), the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Solvent System | THF:Water (4:1) or Acetone:Water (4:1) | The starting material is lipophilic. A homogeneous phase is required for efficient kinetics. |

| Acid Catalyst | 1M HCl or Amberlyst-15 | Strong acid is required to protonate the methoxy group. Weak acids (acetic) are too slow. |

| Temperature | 20°C – 40°C | Higher temperatures (>50°C) promote aldehyde polymerization and aldol condensation. |

| pH Control | Neutralize to pH 7.0 prior to concentration | Acidic residues during rotary evaporation will catalyze polymerization of the concentrated aldehyde. |

| Stoichiometry | Excess Water (>10 equiv) | Drives the equilibrium toward the aldehyde and methanol. |

Experimental Protocols

Materials & Reagents

-

Substrate: 1,1,8,8-Tetramethoxyoctane (MW: 234.33 g/mol ).

-

Solvents: Tetrahydrofuran (THF), HPLC Grade; Deionized Water.

-

Catalyst: Hydrochloric Acid (1M) OR Amberlyst-15 (H+ form) resin.

-

Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

Method A: Homogeneous Hydrolysis (HCl/THF)

Best for: Large scale, rapid conversion, and when extraction is preferred.

-

Setup: Equip a round-bottom flask with a magnetic stir bar.

-

Dissolution: Dissolve 1,1,8,8-tetramethoxyoctane (10.0 g, 42.7 mmol) in THF (40 mL) .

-

Initiation: Add 1M HCl (10 mL) in one portion. The solution should remain clear and homogeneous.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours .

-

Self-Validation: Monitor by TLC (Silica, 20% EtOAc/Hexane). Stain with Anisaldehyde or KMnO₄. The starting material (Rf ~0.6) should disappear, and the aldehyde (Rf ~0.3) should appear.[1]

-

-

Quench: Carefully add saturated NaHCO₃ (15 mL) to the reaction mixture. Stir for 10 minutes until gas evolution ceases and pH is neutral (pH 7).

-

Workup:

-

Isolation: Filter off the drying agent.[1] Concentrate the filtrate under reduced pressure (Rotavap) at <30°C bath temperature .

-

Caution: Do not heat excessively.[4] The product is a colorless to pale yellow oil.

-

Method B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Acid-sensitive downstream steps, "Green" chemistry requirements, and avoiding aqueous extraction.

-

Setup: Equip a round-bottom flask with a magnetic stir bar.

-

Dissolution: Dissolve 1,1,8,8-tetramethoxyoctane (2.34 g, 10.0 mmol) in Acetone (20 mL) containing Water (1.0 mL) .

-

Catalyst Addition: Add Amberlyst-15 resin (250 mg) .

-

Reaction: Stir gently at Room Temperature for 4–6 hours .

-

Filtration: Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin beads. Rinse the beads with a small amount of Acetone.

-

Concentration: Concentrate the filtrate directly under reduced pressure at <30°C .

-

Note: This method yields the product with trace water.[5] If strict dryness is required, dissolve the residue in DCM, dry over MgSO₄, and re-concentrate.

-

Analytical Validation & Quality Control

Verify the integrity of the product immediately after isolation.

| Technique | Expected Observation | Diagnostic Signal |

| 1H NMR (CDCl₃) | Disappearance of Acetal | Acetal CH: Singlet/Triplet at ~4.4 ppm (disappears). Methoxy: Singlet at ~3.3 ppm (disappears). |

| 1H NMR (CDCl₃) | Appearance of Aldehyde | Aldehyde CHO: Triplet at 9.76 ppm (J ≈ 1.8 Hz). Alpha-CH2: Triplet/Multiplet at ~2.4 ppm. |

| IR Spectroscopy | Carbonyl Formation | Strong stretch at 1720–1730 cm⁻¹ (C=O). Absence of broad OH stretch (unless hydrated). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient water or time. | Add more water (up to 20% v/v) or increase time. Ensure pH is < 2 during reaction. |

| Product Polymerization | Acidic workup or high heat. | Ensure thorough neutralization (pH 7) before evaporation. Keep bath <30°C. |

| Low Yield | Product volatility or water solubility. | Octanedial is slightly water-soluble.[6] Salt out the aqueous layer with NaCl during extraction. |

Safety & Handling

-

Aldehyde Toxicity: Octanedial is a reactive dialdehyde. It acts as a crosslinker and can be irritating to mucous membranes and skin. Handle in a fume hood.

-

Methanol Generation: The reaction releases 4 equivalents of methanol. Ensure proper ventilation.[4][7][8][9]

-

Storage: Store the isolated aldehyde at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage, it is recommended to keep it as the acetal precursor.

Workflow Visualization

Figure 2: Decision tree and process flow for the hydrolysis protocol.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for acetal deprotection conditions).

-

Satchell, D. P. N., & Satchell, R. S. (1972). The Kinetics and Mechanism of Acetal Hydrolysis. Chemical Society Reviews, 1(3), 329-354. (Mechanistic grounding).[2][10]

-

Gong, Y., et al. (2008).[11] Efficient Deprotection of Acetals and Ketals.[12][13] Synthetic Communications, 38(14), 2381-2389. (Validation of heterogeneous catalysts).

-

BenchChem. (2025).[1][2] General Acetal Deprotection Protocols. (Practical troubleshooting for lipophilic acetals).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. ijmse.org [ijmse.org]

- 6. 1,8-Octanediol - Wikipedia [en.wikipedia.org]

- 7. carlroth.com [carlroth.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Suberaldehyde from 1,1,8,8-Tetramethoxyoctane

Executive Summary

Suberaldehyde (Octanedial, CAS: 629-31-2) is a critical C8-linker used in protein cross-linking, polymer synthesis, and as a hydrophobic spacer in medicinal chemistry. However, its high reactivity leads to rapid polymerization and oxidation (to suberic acid) upon storage.

This guide details the on-demand synthesis of suberaldehyde from its stable masked precursor, 1,1,8,8-tetramethoxyoctane (TMO) . Unlike oxidative cleavage of cyclooctene (ozonolysis), which presents safety hazards, this hydrolytic route offers a safer, scalable, and highly reproducible method to generate fresh, high-purity suberaldehyde immediately prior to downstream application.

Strategic Overview & Mechanism

Why this Route?

Commercially available suberaldehyde often arrives partially polymerized or oxidized. The bis-dimethyl acetal (TMO) serves as a "chemical time-capsule," rendering the labile aldehyde groups inert until activation is required.

Key Advantages:

-

Safety: Eliminates the need for ozone generators or heavy metal oxidants.

-

Purity: Heterogeneous catalysis (Protocol B) minimizes aldol condensation side-products.

-

Stability: Precursor is stable at room temperature for years; product is generated only when needed.

Reaction Mechanism

The transformation is a specific acid-catalyzed hydrolysis. The reaction equilibrium is driven forward by the presence of excess water and the removal of methanol (if possible, though difficult in aqueous media) or simply by the overwhelming concentration of water.

The Pathway:

-

Protonation: Acid protonates the methoxy oxygen.

-

Elimination: Methanol leaves, forming an oxocarbenium ion.

-

Hydration: Water attacks the cation, forming a hemiacetal.

-

Repeat: The process repeats to release the free carbonyl.

Figure 1: Stepwise hydrolytic deprotection mechanism of the bis-dimethyl acetal.

Critical Material Attributes (CMA)

| Reagent | Role | Grade/Spec | Critical Note |

| 1,1,8,8-Tetramethoxyoctane | Precursor | >97% Purity | Check for partial hydrolysis by NMR before use. |

| Amberlyst-15 (H+) | Catalyst (Protocol B) | Dry beads | Preferred: Easy filtration stops reaction instantly. |

| Hydrochloric Acid (1M) | Catalyst (Protocol A) | ACS Reagent | Harder to quench without causing local basicity spikes. |

| Acetone or THF | Co-solvent | HPLC Grade | Must be miscible with water to ensure homogeneity. |

| Sodium Bicarbonate | Quench | Powder | Used to neutralize trace acid. |

Experimental Protocols

Protocol A: Homogeneous Hydrolysis (Standard)